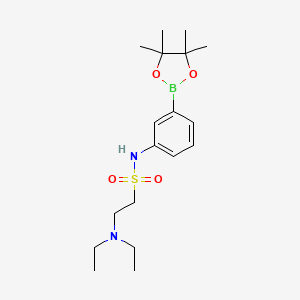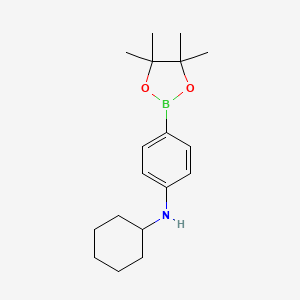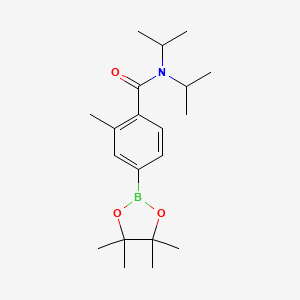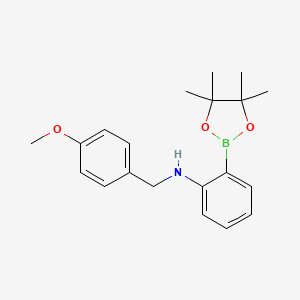
2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is a complex organic compound, characterized by the presence of functional groups such as the diethylamino group, sulfonamide, and dioxaborolan. This molecule's unique structure allows it to have diverse applications in various scientific fields, including organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide generally involves the following steps:
Preparation of intermediates: : This includes the synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
Formation of sulfonamide bond: : This typically involves the reaction of the amine with a sulfonyl chloride under basic conditions.
Addition of the diethylamino group: : The diethylamino group can be introduced through alkylation reactions.
Industrial Production Methods: Industrial production methods for this compound would likely leverage optimized synthetic routes that maximize yield and purity while minimizing cost and environmental impact. This might include:
Continuous flow reactors: to improve reaction efficiency.
Catalysis: for selective transformations.
Automated purification systems: to ensure high purity of the final product.
化学反应分析
Types of Reactions it Undergoes:
Oxidation: : The compound might undergo oxidation at the amino or dioxaborolan moiety.
Reduction: : Possible reduction of the sulfonamide group.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring.
Oxidizing agents: : Such as potassium permanganate or m-chloroperbenzoic acid.
Reducing agents: : Like lithium aluminum hydride or catalytic hydrogenation.
Solvents and catalysts: : Various organic solvents (e.g., dichloromethane) and transition metal catalysts (e.g., palladium) could be used.
Major Products: Major products depend on the reaction conditions but typically include modified versions of the parent compound with altered functional groups.
科学研究应用
Chemistry:
As a building block: in organic synthesis for more complex molecules.
As a ligand: in catalysis, exploiting its boron-containing dioxaborolan group.
In enzyme inhibition studies: due to its potential to mimic biological molecules.
Potential therapeutic applications: : Though specific uses are still under research, its structure suggests possible applications in drug development.
Advanced materials: : Could be used in the production of polymers and other materials requiring specific functional groups.
作用机制
The mechanism by which this compound exerts its effects varies based on the application:
In catalysis: : It can act as a ligand, coordinating with metals to form active catalytic species.
In biological systems: : It might interact with enzymes or receptors, modifying their activity.
Target interactions: : Likely interacts with specific enzymes or receptors based on its structure.
Pathways: : Depending on its binding affinity, it may influence signaling pathways, enzyme kinetics, or cellular processes.
相似化合物的比较
Comparison with Other Similar Compounds:
Differences: : 2-(Diethylamino)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide is unique due to its combination of functional groups.
Unique Features: : The presence of the dioxaborolan group differentiates it from many other sulfonamides.
Similar sulfonamides: : Compounds with similar sulfonamide structures.
Boronic acid derivatives: : Compounds featuring the boron moiety like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylamine.
属性
IUPAC Name |
2-(diethylamino)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31BN2O4S/c1-7-21(8-2)12-13-26(22,23)20-16-11-9-10-15(14-16)19-24-17(3,4)18(5,6)25-19/h9-11,14,20H,7-8,12-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMNMFRQQPXTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NS(=O)(=O)CCN(CC)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethenesulfonamide, N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B8085656.png)












![B-[4-[[[4-(1-methylethyl)phenyl]amino]carbonyl]phenyl]Boronic acid](/img/structure/B8085764.png)
